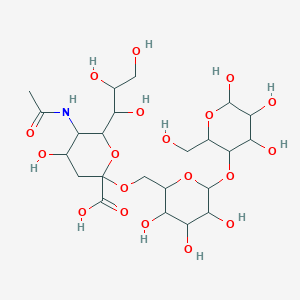
6-Sialyl-D-lactose*
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Sialyl-D-lactose is a sialylated human milk oligosaccharide, which is a type of complex carbohydrate found in human milk. It is composed of sialic acid linked to lactose. This compound plays a significant role in neonatal nutrition, supporting resistance to pathogens, gut maturation, immune function, and cognitive development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Sialyl-D-lactose can be synthesized enzymatically using exo-α-sialidase from Bacteroides fragilis NCTC9343. The enzyme transfers sialyl from sialic acid dimer or oligomer to lactose with high efficiency and strict α2-6 regioselectivity. The reaction is carried out using 40 mM sialic acid dimer (or 40 mg/ml oligomer) and 1 M lactose at pH 6.5 and 50°C for 10 minutes, achieving a maximal conversion ratio above 20% .
Industrial Production Methods
Industrial production of 6-Sialyl-D-lactose involves the use of recombinant enzymes expressed in Escherichia coli. The enzymes are purified and characterized for substrate specificity and transglycosylation activity. This method provides a promising alternative to chemical synthesis, offering regioselectivity and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
6-Sialyl-D-lactose primarily undergoes transglycosylation reactions. The enzyme BfGH33C from Bacteroides fragilis NCTC9343 catalyzes the transfer of sialyl groups to lactose, forming 6-Sialyl-D-lactose .
Common Reagents and Conditions
The common reagents used in the synthesis of 6-Sialyl-D-lactose include sialic acid dimers or oligomers and lactose. The reaction conditions involve a pH of 6.5 and a temperature of 50°C .
Major Products
The major product formed from the transglycosylation reaction is 6-Sialyl-D-lactose, a dominant sialylated human milk oligosaccharide .
Aplicaciones Científicas De Investigación
6-Sialyl-D-lactose has a wide range of scientific research applications:
Mecanismo De Acción
6-Sialyl-D-lactose exerts its effects by binding to specific receptors on the surface of cells. It is thought to support resistance to pathogens by preventing their attachment to the intestinal lining. Additionally, it plays a role in gut maturation, immune function, and cognitive development by providing essential nutrients for neonatal tissue and organ development .
Comparación Con Compuestos Similares
Similar Compounds
3-Sialyl-D-lactose: Another sialylated human milk oligosaccharide where the sialic acid is linked to the 3 position of lactose.
6-Sialyl-N-acetyllactosamine: A polymeric compound with similar sialylation patterns.
Uniqueness
6-Sialyl-D-lactose is unique due to its specific α2-6 regioselectivity and its significant role in neonatal nutrition. It is more efficient in supporting resistance to pathogens and promoting gut maturation compared to other sialylated oligosaccharides .
Propiedades
IUPAC Name |
5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)-2-[[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO19/c1-6(27)24-11-7(28)2-23(22(37)38,43-19(11)12(30)8(29)3-25)39-5-10-13(31)14(32)17(35)21(41-10)42-18-9(4-26)40-20(36)16(34)15(18)33/h7-21,25-26,28-36H,2-5H2,1H3,(H,24,27)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYALNJQZQRNQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
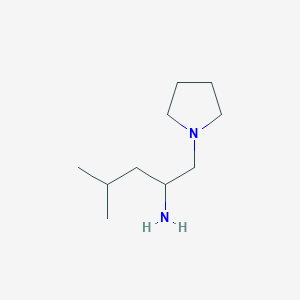

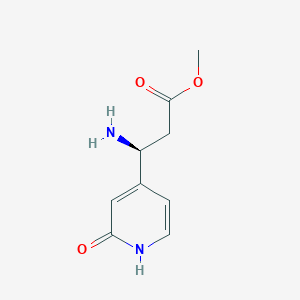


![2-(4,6-Diaminopyrazolo[3,4-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12094005.png)

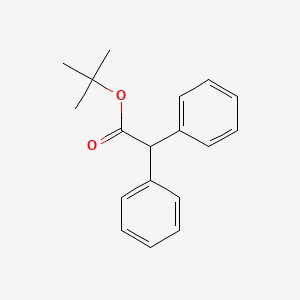

![2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12094032.png)
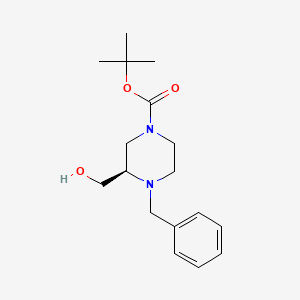


![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12094056.png)
